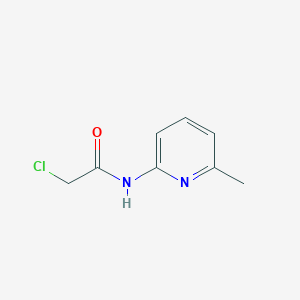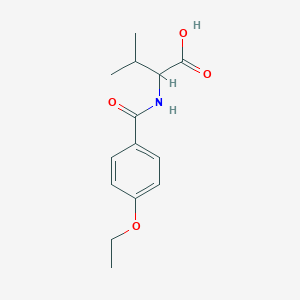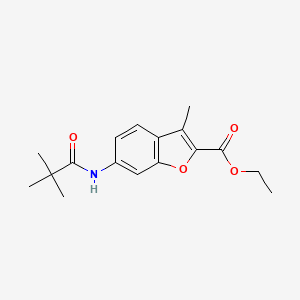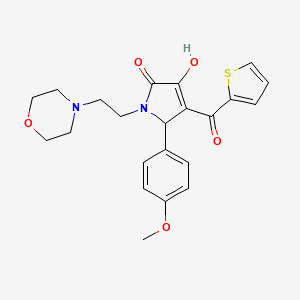![molecular formula C20H13ClFN5O2S2 B2750382 3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892737-78-9](/img/structure/B2750382.png)
3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a cell-permeable triazolothienopyrimidine that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner, exhibiting little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .
Synthesis Analysis
The synthesis of similar compounds has been reported. Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine core, a 4-chlorophenylsulfonyl group, and a 4-fluorobenzyl group . This structure is part of a larger class of compounds known as 1,2,3-triazoles, which are known for their diverse therapeutic potentials .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, it’s known that similar compounds can undergo a variety of reactions. For instance, the synthesis of related compounds involves reactions such as esterification, hydrazination, salt formation, and cyclization .Physical And Chemical Properties Analysis
The compound is a white powder that is soluble in DMSO . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Applications De Recherche Scientifique
Serotonin 5-HT6 Receptor Antagonists
Research on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has highlighted their potential as potent and selective serotonin 5-HT6 receptor antagonists. This class of compounds, including variations like 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, exhibited significant activity in functional assays and receptor binding affinity studies, suggesting a potential for therapeutic applications targeting neurological and psychiatric disorders (Ivachtchenko et al., 2010).
Antitumor Activity
Another area of application for structurally related compounds is in antitumor activity. Derivatives such as 3-phenylthiazolo[4,5-d]pyrimidin-2-thione have been synthesized and evaluated for their antitumor properties. Selected compounds demonstrated significant activity against human tumor cell lines, indicating the potential of these chemical structures in cancer treatment (Becan & Wagner, 2008).
Herbicidal Activity
Compounds with the [1,2,4]triazolo[1,5-a]pyridine moiety have been explored for their herbicidal activity. Such compounds were synthesized and found to possess excellent activity against a broad spectrum of vegetation at low application rates, highlighting their potential in agricultural applications (Moran).
Antimicrobial and Antifungal Activities
The synthesis and biological study of novel 3-phenylthiazolo[4,5-d]pyrimidin-2-thione derivatives have also revealed their antimicrobial and antifungal activities. Some synthesized compounds showed significant inhibitory effects comparable to standard treatments, presenting a new avenue for developing antimicrobial and antifungal agents (Becan & Wagner, 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN5O2S2/c21-13-3-7-15(8-4-13)31(28,29)20-19-24-18(23-11-12-1-5-14(22)6-2-12)17-16(9-10-30-17)27(19)26-25-20/h1-10H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAQRDVKQMXLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

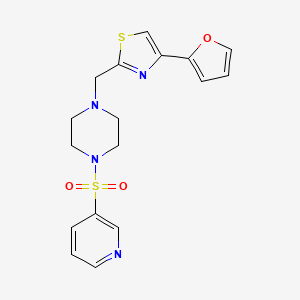
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2750301.png)
![tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2750302.png)


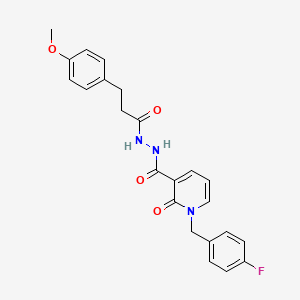
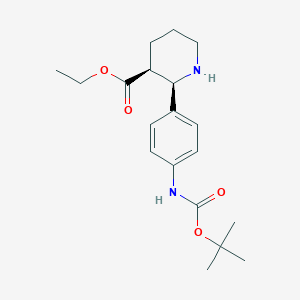

![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

